6-氮杂胸苷 CEP

描述

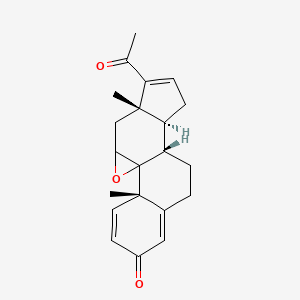

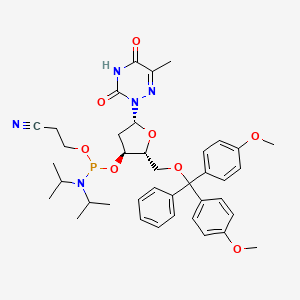

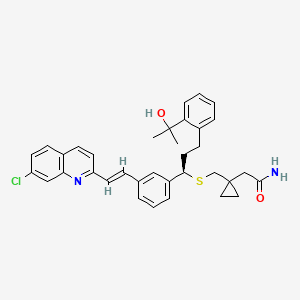

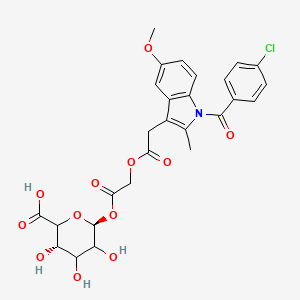

6-Azathymidine CEP is a significant component in the biomedical sector . It has a nitrogen atom in place of the methine group at position 6 of the thymine ring . This results in a significant lowering of the pKa of the N3 hydrogen (7.0) compared to that of thymidine (10.0) . Hence, 6-azathymidine will be significantly deprotonated at neutral pH .

Synthesis Analysis

The phosphoramidite of this nucleoside, 6-Azathymidine CEP, has been incorporated into oligonucleotides . It imparts nuclease resistance when installed at the 5’-position . Duplexes with DNA or RNA are only slightly destabilized, and heteroduplexes with RNA support RNase-H cleavage . Sanghvi, et al., recommend a six-minute coupling followed by standard concentrated ammonium hydroxide cleavage/deprotection and RP-HPLC purification to prepare 6-azathymidine-bearing oligonucleotides .Molecular Structure Analysis

The molecular structure of 6-Azathymidine CEP is C39H48N5O8P . The molecular weight is 745.80 .Chemical Reactions Analysis

6-Azathymidine CEP couples with greater than ≥95% efficiency using the standard protocols recommended for popular synthesizers .Physical And Chemical Properties Analysis

6-Azathymidine CEP is a solid substance . It should be stored in a dry, well-ventilated area at -20 °C . It should be protected from heat and stored away from oxidizing agents .科学研究应用

抗病毒特性

6-氮杂胸苷 CEP(也称为 5,6-二氢-5-氮杂胸苷或 DHAdT)因其抗病毒特性而受到研究,特别是针对各种单纯疱疹病毒 (HSV) 菌株。它已显示出在动物模型和细胞培养中降低 HSV 滴度的功效。例如,皮下或口服给药 DHAdT 可保护感染 HSV 的小鼠 (Renis 和 Eidson,1979)。它还抑制水痘-带状疱疹病毒的斑块形成,尽管在有效浓度下具有一定的细胞毒性 (Renis,1978)。

抑制核酸生物合成

已发现 6-氮杂胸苷抑制放射性胸苷用于艾利希腹水瘤细胞中 DNA 胸腺嘧啶生物合成的利用,从而影响核酸生物合成过程 (Prusoff,1959)。

合成与生物学评估

已经进行了修饰 6-氮杂胸苷以增强其稳定性和功效的研究。含有修饰嘧啶的寡脱氧核苷酸,包括 6-氮杂胸苷,已显示出增加的稳定性并保持杂交特性 (Sanghvi 等人,1993)。此外,6-氮杂胸苷-4'-硫代核苷的合成和抗病毒评估显示出对某些病毒株的中等活性 (Jasamai 等人,2008)。

潜在的抗 HIV 剂

已经合成了一些 6-氮杂胸苷的类似物并评估了它们作为抗 HIV 剂的潜力。然而,发现这些化合物在体外对 HIV-1 无活性 (Lin 等人,1990)。

癌症治疗中的临床应用

尽管与 this compound 没有直接关系,但对类似化合物(如阿扎胞苷)的研究显示出在癌症治疗中的希望。阿扎胞苷是一种 DNA 甲基转移酶抑制剂,已显示出对抗多发性骨髓瘤的潜力,诱导癌细胞凋亡 (Khong 等人,2008)。

作用机制

The metabolically formed 6-azathymidine displayed markedly greater inhibitory effects than the parent compound, 6-azathymine . This suggests that 6-azathymidine may not entirely depend on viral TK-catalysed phosphorylation for antiviral activity and/or use an alternative metabolic activation pathway .

安全和危害

6-Azathymidine CEP is not classified as a hazardous substance or mixture according to OSHA (29 CFR 1910.1200) . In case of accidental release, avoid raising and breathing dust, provide adequate ventilation . As conditions warrant, wear a NIOSH approved self-contained breathing apparatus and appropriate personal protection (safety goggles, heavy rubber gloves and rubber boots) .

属性

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N5O8P/c1-26(2)44(27(3)4)53(50-23-11-22-40)52-34-24-36(43-38(46)41-37(45)28(5)42-43)51-35(34)25-49-39(29-12-9-8-10-13-29,30-14-18-32(47-6)19-15-30)31-16-20-33(48-7)21-17-31/h8-10,12-21,26-27,34-36H,11,23-25H2,1-7H3,(H,41,45,46)/t34-,35+,36+,53?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJHIQBYUAHGJD-QMTPQUJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

745.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)